![molecular formula C11H15N B3188738 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 23266-24-2](/img/structure/B3188738.png)
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound with the CAS Number: 4141-14-4 . It has a molecular weight of 162.23 . It is stored at room temperature and is in liquid form .
Synthesis Analysis
A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis
The InChI Code for 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is 1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 . The InChI key is QEHRLRCOYMVAFL-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine involves the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy .Physical And Chemical Properties Analysis
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a liquid at room temperature . It has a molecular weight of 162.23 .Scientific Research Applications
- Cardiovascular Disease : Tetrahydrobenzo[b]azepines serve as scaffolds for cardiovascular drugs. Notable examples include evacetrapib, benazepril, and tolvaptan .
- Cannabinoid Receptor Agonists : 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a reactant in the synthesis of adamantane derivatives, which act as cannabinoid receptor 2 agonists .
- Antitrypanosomal Activity : Compound 4, derived from 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, serves as a starting material for synthesizing potential antitrypanosomal analogs. These analogs replace the indole ring structure with an oxime ether moiety .
- Fused Azepines : Researchers have demonstrated a synthetic approach to fused azepines using 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine as an example. The key step involves forming the azepine ring via the Eschweiler–Clark reaction .
Medicinal Chemistry and Drug Development
Biological Studies and Pharmacology
Synthetic Chemistry
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is the cannabinoid receptor 2 (CB2) . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine acts as an agonist at the CB2 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the CB2 receptor, activating it and triggering a series of biochemical reactions .
Result of Action
The activation of the CB2 receptor by 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can lead to various molecular and cellular effects. For instance, it can modulate immune response and inflammation, given the role of CB2 receptors in immune cells .
Safety and Hazards
The safety information for 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine were not found in the search results, the development of an effective strategy for the synthesis of azepines of this type and a comprehensive study of their properties are relevant . This could lead to the discovery of new drugs .
properties
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPYKXHZFPGPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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